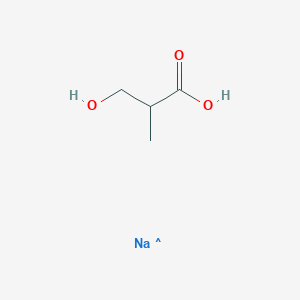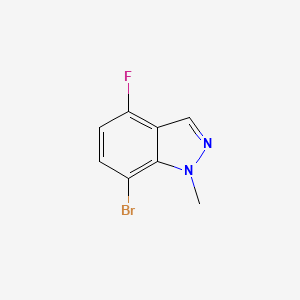
7-Bromo-4-fluoro-1-methyl-1H-indazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
7-Bromo-4-fluoro-1-methyl-1H-indazole is a heterocyclic compound that belongs to the indazole family Indazoles are known for their wide range of biological activities and are often used in medicinal chemistry
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 7-Bromo-4-fluoro-1-methyl-1H-indazole typically involves the cyclization of ortho-substituted benzylidenehydrazines. One common method includes the use of 2-fluorobenzaldehyde and hydrazine, followed by bromination and methylation steps . The reaction conditions often involve the use of catalysts such as copper acetate (Cu(OAc)2) and solvents like dimethyl sulfoxide (DMSO) under an oxygen atmosphere .
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar reaction pathways but optimized for higher yields and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Análisis De Reacciones Químicas
Types of Reactions: 7-Bromo-4-fluoro-1-methyl-1H-indazole undergoes various chemical reactions, including:
Substitution Reactions: The bromine and fluorine atoms can be substituted with other functional groups using nucleophilic or electrophilic reagents.
Oxidation and Reduction Reactions: The compound can undergo oxidation to form corresponding oxides or reduction to form amines.
Cyclization Reactions: The indazole ring can participate in further cyclization reactions to form more complex structures.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium hydride (NaH) and potassium tert-butoxide (KOtBu) are commonly used.
Oxidation: Reagents such as potassium permanganate (KMnO4) and hydrogen peroxide (H2O2) are used.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are employed.
Major Products Formed: The major products formed from these reactions include substituted indazoles, oxides, and amines, depending on the specific reaction conditions and reagents used.
Aplicaciones Científicas De Investigación
7-Bromo-4-fluoro-1-methyl-1H-indazole has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Medicine: It is explored as a potential drug candidate for various diseases due to its ability to interact with biological targets.
Industry: The compound is used in the development of new materials and as a precursor in the synthesis of agrochemicals and pharmaceuticals.
Mecanismo De Acción
The mechanism of action of 7-Bromo-4-fluoro-1-methyl-1H-indazole involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain kinases or interact with DNA, affecting cell proliferation and survival .
Comparación Con Compuestos Similares
- 4-Bromo-7-fluoro-1H-indazole
- 7-Fluoro-1-methyl-1H-indazole
- 1H-Indazole
Comparison: The combination of these substituents can lead to different biological activities and chemical properties, making it a valuable compound in research and industry .
Propiedades
Fórmula molecular |
C8H6BrFN2 |
|---|---|
Peso molecular |
229.05 g/mol |
Nombre IUPAC |
7-bromo-4-fluoro-1-methylindazole |
InChI |
InChI=1S/C8H6BrFN2/c1-12-8-5(4-11-12)7(10)3-2-6(8)9/h2-4H,1H3 |
Clave InChI |
NYESRSOMFYWYJL-UHFFFAOYSA-N |
SMILES canónico |
CN1C2=C(C=CC(=C2C=N1)F)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


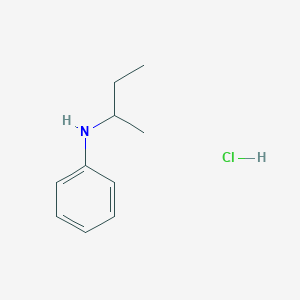


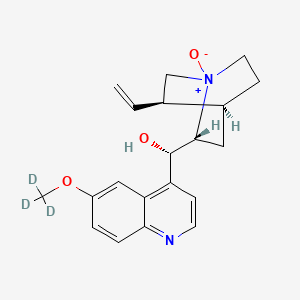




![1-(2-Methoxyphenyl)-3-azabicyclo[3.1.0]hexane Hydrochloride](/img/structure/B13844182.png)

![1-phenyl-N-[5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-3-yl]methanesulfonamide](/img/structure/B13844194.png)
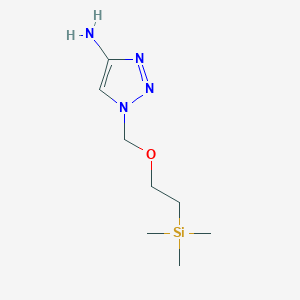
![2-(6-(5-chloro-1H-pyrrolo[2,3-b]pyridin-3-yl)pyrazin-2-yl)acetic acid](/img/structure/B13844211.png)
